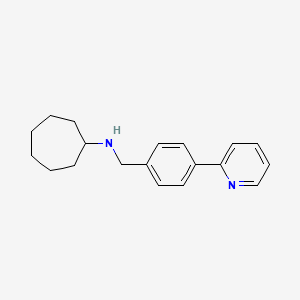
3,3-(Ethylenedioxy)butylmagnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-(Ethylenedioxy)butylmagnesium bromide is an organometallic compound with the molecular formula C6H11BrMgO2 and a molecular weight of 219.36 g/mol . This compound is widely used in various fields of research due to its versatility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 3,3-(Ethylenedioxy)butylmagnesium bromide is typically synthesized through the reaction of 3,3-(Ethylenedioxy)butyl bromide with magnesium in the presence of a solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
化学反应分析
Types of Reactions: 3,3-(Ethylenedioxy)butylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can act as a nucleophile in addition reactions with carbonyl compounds, forming alcohols.
Substitution Reactions: It can participate in substitution reactions, replacing halide groups in organic molecules.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as aldehydes or ketones are commonly used. The reaction is typically carried out at low temperatures to control the reactivity.
Substitution Reactions: Halide-containing organic compounds are used as substrates. The reaction is often performed in the presence of a catalyst to enhance the reaction rate.
Coupling Reactions: Palladium or nickel catalysts are frequently employed in these reactions.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Organic Compounds: Resulting from substitution reactions.
Coupled Products: Formed from coupling reactions, leading to the formation of new carbon-carbon bonds.
科学研究应用
3,3-(Ethylenedioxy)butylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Biology: It is employed in the synthesis of biologically active compounds and intermediates for pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3,3-(Ethylenedioxy)butylmagnesium bromide involves its role as a nucleophile in various chemical reactions. The magnesium atom in the compound coordinates with the oxygen atoms, enhancing the nucleophilicity of the carbon atom. This allows the compound to effectively attack electrophilic centers in substrates, leading to the formation of new chemical bonds.
相似化合物的比较
- 3-Butenylmagnesium bromide
- 3-Bromo-1-propylmagnesium bromide
- 3-Methoxypropylmagnesium bromide
Comparison: 3,3-(Ethylenedioxy)butylmagnesium bromide is unique due to the presence of the ethylenedioxy group, which provides additional stability and reactivity compared to similar compounds. This makes it particularly useful in reactions requiring high selectivity and efficiency.
属性
IUPAC Name |
magnesium;2-ethyl-2-methyl-1,3-dioxolane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2.BrH.Mg/c1-3-6(2)7-4-5-8-6;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAVYHFWZLOVBI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318163.png)
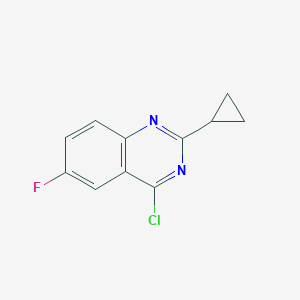
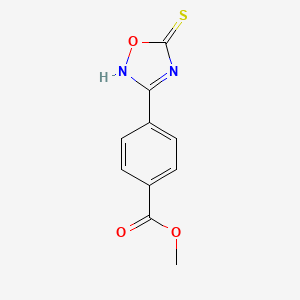
![[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B6318174.png)
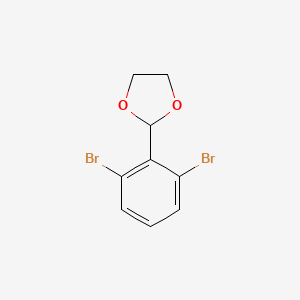
![(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318182.png)
![Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine](/img/structure/B6318191.png)
![Cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318196.png)
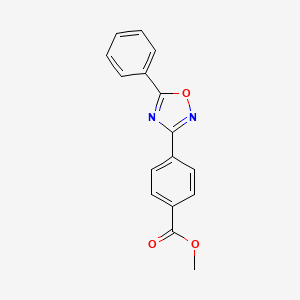
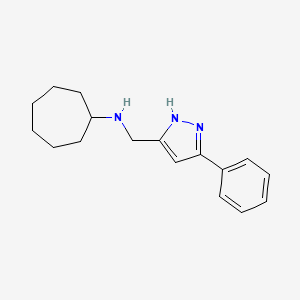
![(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318204.png)
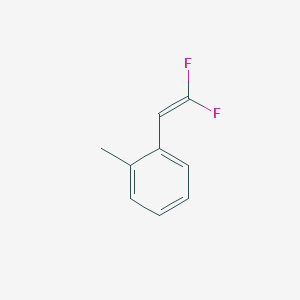
![Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318228.png)
